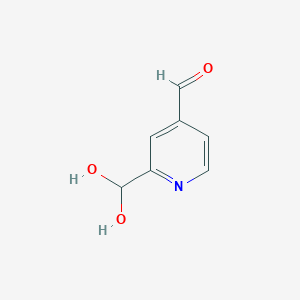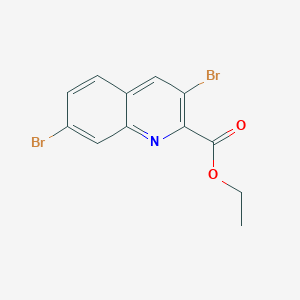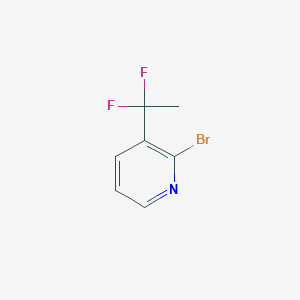
Fmoc-HomoArg(Me,pbf)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-HomoArg(Me,pbf)-OH is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group allows for the protection of the amino group during synthesis, while the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (pbf) group protects the guanidino group of arginine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoArg(Me,pbf)-OH typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of arginine is protected using the pbf group. This is achieved by reacting arginine with 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base.
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is done by reacting the pbf-protected arginine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base.
Methylation: The methylation of the homoarginine derivative is carried out using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
Fmoc-HomoArg(Me,pbf)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the pbf group can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Methylation: The methylation of the guanidino group can be achieved using methyl iodide.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for pbf removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).
Methylation: Methyl iodide.
Major Products Formed
Deprotected Homoarginine: After removal of the Fmoc and pbf groups.
Peptide Chains: When used in peptide synthesis, the compound forms part of the growing peptide chain.
科学的研究の応用
Chemistry
Fmoc-HomoArg(Me,pbf)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of arginine derivatives into peptide chains, which can be used to study protein-protein interactions and enzyme-substrate interactions.
Biology
In biological research, this compound is used to synthesize peptides that can act as inhibitors or substrates for various enzymes. It is also used in the study of cell signaling pathways and protein function.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins or enzymes, offering potential treatments for various diseases, including cancer and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and assays.
作用機序
The mechanism of action of Fmoc-HomoArg(Me,pbf)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the pbf group protects the guanidino group. Once incorporated into the peptide chain, the protecting groups are removed, allowing the arginine derivative to interact with its target proteins or enzymes. The methylation of the guanidino group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Fmoc-Arg(pbf)-OH: Similar to Fmoc-HomoArg(Me,pbf)-OH but without the methylation.
Fmoc-HomoArg(pbf)-OH: Similar but lacks the methyl group on the guanidino group.
Fmoc-Arg(Me,pbf)-OH: Similar but with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both the Fmoc and pbf protecting groups, as well as the methylation of the guanidino group. This combination of features allows for greater versatility in peptide synthesis and enhances the compound’s binding affinity and specificity in biological applications.
特性
分子式 |
C36H44N4O7S |
|---|---|
分子量 |
676.8 g/mol |
IUPAC名 |
(2S)-6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42)/t30-/m0/s1 |
InChIキー |
VNGKBRQOVBZBGA-PMERELPUSA-N |
異性体SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
正規SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
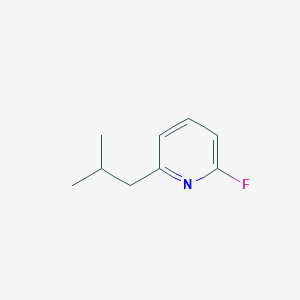
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)

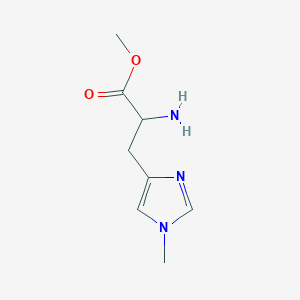
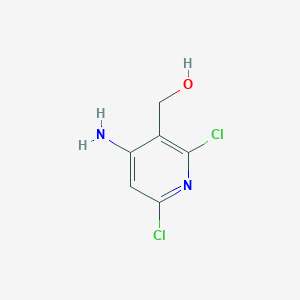

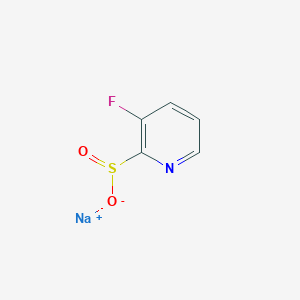

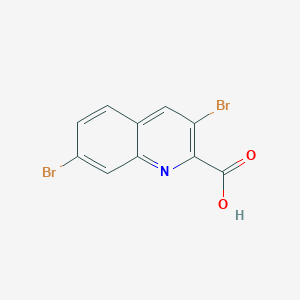
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
